Superior Formaldehyde-Activated DNA Adduct Formation: Pixantrone Exhibits 10- to 100-Fold Greater Adduct Propensity than Mitoxantrone
In a direct comparative in vitro crosslinking assay, pixantrone exhibited a 10- to 100-fold greater propensity to generate formaldehyde-mediated covalent DNA adducts compared with mitoxantrone at equimolar drug and formaldehyde concentrations [1]. The pixantrone-DNA adducts also demonstrated superior thermal stability with a greater thermal midpoint temperature and extended half-life at 37°C relative to mitoxantrone-DNA adducts [1]. This enhanced adduct formation and stability is attributed to pixantrone's terminal primary amino groups in its side chains, which facilitate more efficient formaldehyde-mediated crosslinking than the structural configuration of mitoxantrone [1]. Notably, pixantrone-DNA adduct formation was consistently enhanced 2- to 5-fold at discrete methylated CpG doublets [2], suggesting preferential targeting of epigenetically altered DNA regions common in malignancy.
| Evidence Dimension | Formaldehyde-activated DNA adduct formation propensity |
|---|---|
| Target Compound Data | 10- to 100-fold greater adduct formation than mitoxantrone at equimolar concentrations |
| Comparator Or Baseline | Mitoxantrone (baseline reference adduct formation) |
| Quantified Difference | 10- to 100-fold increased adduct formation; 2- to 5-fold enhancement at methylated CpG doublets |
| Conditions | In vitro crosslinking assay with equimolar formaldehyde and drug concentrations; thermal stability assessment at 37°C |
Why This Matters
This evidence demonstrates pixantrone possesses a mechanistically distinct DNA-damaging modality (covalent alkylation and stable adduct formation) that is quantitatively superior to mitoxantrone, potentially contributing to therapeutic efficacy via persistent DNA perturbation across multiple cell cycle stages.
- [1] Evison BJ, Mansour OC, Menta E, Phillips DR, Cutts SM. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent. Nucleic Acids Res. 2007;35(11):3581-9. doi: 10.1093/nar/gkm285. PMID: 17483512. View Source
- [2] Evison BJ, Bilardi RA, Chiu FC, Pezzoni G, Phillips DR, Cutts SM. Formaldehyde-Activated Pixantrone Is a Monofunctional DNA Alkylator That Binds Selectively to CpG and CpA Doublets. Mol Pharmacol. 2008 Jul;74(1):184-94. doi: 10.1124/mol.108.045625. PMID: 18413664. View Source
